N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

Catalog No.
S2644978
CAS No.
1351622-05-3
M.F
C13H21NO2
M. Wt
223.316
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbut...

CAS Number

1351622-05-3

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide

Molecular Formula

C13H21NO2

Molecular Weight

223.316

InChI

InChI=1S/C13H21NO2/c1-9-6-11(10(2)16-9)8-14-12(15)7-13(3,4)5/h6H,7-8H2,1-5H3,(H,14,15)

InChI Key

WTMMWWHUAULDRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)CNC(=O)CC(C)(C)C

Solubility

soluble

Application in Chemistry

Summary of the Application: The compound has been used in the synthesis of novel heterocyclic chalcones . Chalcones are well-known natural occurring and synthetic compounds . They exhibit a wide range spectrum of biological activities such as anti-cancer, anti-tumor, anti-inflammatory, anti-protozoal, and anti-viral .

Methods of Application or Experimental Procedures: Chalcones were synthesized by the reaction of 3-acetyl-2,5-dimethylfuran and corresponding active aldehyde . The structure of these compounds was established by elemental analysis, IR, 1H-NMR, 13C-NMR and EI-MS spectral analysis .

Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . Fluorescence polarity study demonstrated that the compounds were sensitive to the polarity of the microenvironment provided by different solvents . The anti-bacterial activity of the compounds was first tested in vitro by the disk diffusion assay against two Gram-positive and two Gram-negative bacteria, and then the minimum inhibitory concentration (MIC) was determined with the reference of standard drug Tetracycline .

Application in Food Industry

Summary of the Application: The compound 1-(2,5-dimethylfuran-3-yl)ethanone, which is structurally similar to “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide”, is used as a flavoring agent by the food industry .

Application in Optical and Photophysical Investigation

Summary of the Application: The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) by spectrofluorometer in an organized medium .

Methods of Application or Experimental Procedures: The compound was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The structure of DEPO was established experimentally by EI-MS, FT-IR, 1H and 13C NMR spectral studies .

Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . The dye comparatively photostable in DMSO but undergoes photodecomposition in chloro methane solvents . The DEPO dye may be used as a probe or quencher to determine critical micelle concentration (CMC) of cetyltri methyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Application in Electronic, Optical, and Bioactive Properties Exploration

Summary of the Application: The compound has been used in exploring the electronic, optical, and bioactive properties for new modified fullerenes via molecular modeling .

Results or Outcomes: The C60–2NH2 is recognized as a possible bioactive substrate for drug delivery based on QSAR values . This paves the way toward multidisciplinary adoption for mentioned fullerene systems .

This compound is an amide resulting from the condensation of a primary amine (containing a 2,5-dimethylfuran-3-ylmethyl group) with 3,3-dimethylbutanoic acid. Amides are a common functional group in organic chemistry and play important roles in biological systems, such as proteins and neurotransmitters []. There is no current information available on the origin or specific significance of this particular amide in scientific research.


Molecular Structure Analysis

The key features of the molecule include:

  • A central amide group (C=O-NH-) connecting the 2,5-dimethylfuran-3-ylmethyl group to the 3,3-dimethylbutanamide moiety. Amides are known for their hydrogen bonding capabilities, which can influence physical properties and potentially interactions with other molecules [].
  • A 2,5-dimethylfuran ring, which is an aromatic heterocycle containing oxygen. Furan rings are found in various natural products and pharmaceuticals [].
  • Two bulky 3,3-dimethylbutyl groups, which can affect the solubility and reactivity of the molecule due to their steric hindrance.

Chemical Reactions Analysis

  • Synthesis: This amide could potentially be synthesized via condensation reaction between 2,5-dimethylfuran-3-ylmethyl amine and 3,3-dimethylbutanoic acid, likely requiring a dehydrating agent [].
  • Hydrolysis: Amides can undergo hydrolysis under acidic or basic conditions to regenerate the amine and carboxylic acid components [].

Physical And Chemical Properties Analysis

No data is currently available on specific properties like melting point, boiling point, or solubility for N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide.

  • The presence of the amide group suggests moderate solubility in polar solvents like water and alcohols due to hydrogen bonding.
  • The bulky dimethylbutyl groups might decrease solubility in non-polar solvents compared to a simpler alkyl chain.
  • The furan ring may contribute some lipophilicity (affinity for fats), but the overall molecule is likely more polar due to the amide group.
  • They may show mild to moderate toxicity depending on the specific structure [].
  • The furan ring can be reactive under certain conditions [].

XLogP3

2.6

Dates

Modify: 2023-08-16

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